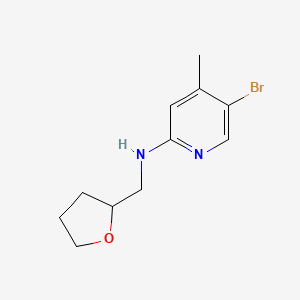
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
Overview
Description
The compound “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” is likely a brominated heterocyclic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Physical And Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that it might be a solid at room temperature, and it’s likely soluble in common organic solvents .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety in “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” could potentially be used to develop new drugs with improved pharmacological properties.
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their structural similarity to purine bases adenine and guanine . This makes them potential candidates for the development of new therapeutic agents.
Agrochemistry
Pyrazoles are also used in agrochemistry . They could be used to develop new pesticides or herbicides, enhancing the efficiency of crop protection.
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals . These complexes can have a variety of applications, from catalysis to materials science.
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds that have applications in various fields, including catalysis and materials science.
Synthesis of Bioactive Compounds
The compound “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” could potentially be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds are known for their biological activity and could be used to develop new drugs.
Inhibition of Enzymes
4-substituted pyrazoles, such as “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one”, have been shown to act as inhibitors of liver alcohol dehydrogenase . This suggests potential applications in the treatment of alcohol-related disorders.
Antimicrobial Activity
Finally, similar compounds have been tested for their in vitro antibacterial and antifungal activity . This suggests that “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” could potentially have applications in the development of new antimicrobial agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-1-(1-methylpyrazol-4-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXJLZBZLVTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)

![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)
![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)
![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)